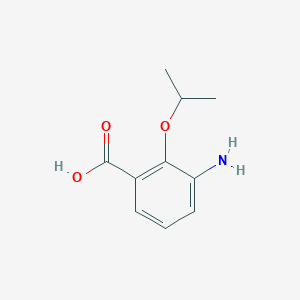

3-Amino-2-(propan-2-yloxy)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

3-amino-2-propan-2-yloxybenzoic acid |

InChI |

InChI=1S/C10H13NO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,11H2,1-2H3,(H,12,13) |

InChI Key |

PKNGHEZREGMJKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1N)C(=O)O |

Origin of Product |

United States |

Advanced Characterization Techniques for Structural Elucidation of 3 Amino 2 Propan 2 Yloxy Benzoic Acid

Spectroscopic Analysis

Spectroscopy is the primary tool for elucidating the molecular structure of 3-Amino-2-(propan-2-yloxy)benzoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected spectral features can be reliably predicted based on the analysis of its constituent functional groups and data from analogous structures like aminobenzoic acids and their derivatives. hmdb.cadocbrown.infochemicalbook.comdocbrown.info

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals for the aromatic, isopropoxy, amine, and carboxylic acid protons. The solvent used, typically DMSO-d₆ or CDCl₃, can influence the chemical shifts, particularly for the labile amine and carboxylic acid protons. rsc.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic Protons (Ar-H) | 6.5 - 7.8 | Multiplets (d, t, dd) | 3H |

| Amino Protons (-NH₂) | 3.5 - 5.5 | Broad Singlet | 2H |

| Isopropoxy Methine (-OCH(CH₃)₂) | 4.4 - 4.8 | Septet | 1H |

| Isopropoxy Methyl (-OCH(CH₃)₂) | 1.2 - 1.4 | Doublet | 6H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their chemical environment (e.g., aromatic, aliphatic, carbonyl). For this compound, ten distinct signals are expected, corresponding to each carbon atom in the unique environments of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and resonance effects. docbrown.infochemicalbook.comdocbrown.info

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 168 - 172 |

| Aromatic Carbon (C -O) | 148 - 152 |

| Aromatic Carbon (C -NH₂) | 138 - 142 |

| Aromatic Carbons (-C H=) | 115 - 130 |

| Aromatic Carbon (C -COOH) | 110 - 114 |

| Isopropoxy Methine (-OC H(CH₃)₂) | 70 - 75 |

| Isopropoxy Methyl (-OCH(C H₃)₂) | 21 - 24 |

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is essential for identifying the functional groups present in a molecule. researchgate.net The techniques are complementary and rely on the absorption (IR) or scattering (Raman) of infrared radiation, which excites molecular vibrations (stretching, bending).

The IR spectrum of this compound would be characterized by several key absorption bands. A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. rsc.org The N-H stretching vibrations of the primary amine typically appear as two distinct peaks in the 3300-3500 cm⁻¹ range. The C=O stretch of the carboxylic acid group is expected as a strong, sharp peak around 1680-1710 cm⁻¹. rsc.org Other significant peaks include C-O stretching for the ether and acid groups, and various C-H and C=C stretching and bending vibrations for the aromatic ring and alkyl groups. nist.govchemicalbook.com

Raman spectroscopy would similarly detect these functional groups, though with different relative intensities. For instance, the aromatic ring C=C stretching vibrations are often strong in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium, Sharp (doublet) |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Aliphatic (sp³) | 2850 - 3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| N-H Bend | Primary Amine | 1550 - 1650 | Medium |

| C-O Stretch | Ether / Acid | 1210 - 1320 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The technique is particularly useful for analyzing compounds containing chromophores, such as the substituted benzene (B151609) ring in this compound. The amino group acts as an auxochrome, which can shift the absorption maxima to longer wavelengths (a bathochromic shift). The analysis of related aminobenzoic acids suggests that this compound would exhibit characteristic π→π* transitions. The exact position of the absorption maxima (λ_max) depends on the solvent polarity.

Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Predicted λ_max (nm) |

| π → π | Substituted Benzene Ring | 220 - 240 |

| π → π | Substituted Benzene Ring | 270 - 320 |

Mass Spectrometry (MS, LC-MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. In Liquid Chromatography-Mass Spectrometry (LC-MS), MS is coupled with HPLC for the analysis of complex mixtures.

For this compound (Molecular Formula: C₁₀H₁₃NO₃), the molecular weight is 195.22 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be measured with high precision. The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) would likely involve characteristic losses. Predicted data for a close isomer, 3-amino-4-(propan-2-yloxy)benzoic acid, shows a protonated molecule [M+H]⁺ at m/z 196.09682 and other adducts. uni.lu Key fragmentation could include the loss of a water molecule ([M+H-H₂O]⁺), the loss of the isopropyl group (C₃H₇), or the loss of the entire isopropoxy group. fu-berlin.dedocbrown.info The loss of carbon dioxide (CO₂) from the carboxylic acid group is also a common fragmentation pathway for benzoic acids. fu-berlin.de

Predicted Mass Spectrometry Fragments for this compound

| Ion | Description | Predicted m/z |

| [M+H]⁺ | Protonated Molecular Ion | 196 |

| [M+Na]⁺ | Sodium Adduct | 218 |

| [M-H]⁻ | Deprotonated Molecular Ion | 194 |

| [M+H-H₂O]⁺ | Loss of Water | 178 |

| [M+H-C₃H₇]⁺ | Loss of Isopropyl Radical | 153 |

| [M+H-CO₂]⁺ | Loss of Carbon Dioxide | 152 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is used to separate the components of a mixture, making it indispensable for isolating the target compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically employed for this type of analysis. In this setup, the compound is separated based on its hydrophobicity using a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, typically with UV detection at one of the compound's absorption maxima.

Typical HPLC Parameters for Purity Analysis

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with an additive (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at λ_max (e.g., 230 nm or 280 nm) |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that provides significant advantages in terms of speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). For the analysis of this compound, UPLC is instrumental in determining the purity of a sample and can be used to quantify its presence in a mixture.

In a typical UPLC analysis, a small amount of the dissolved compound is injected into the system. It travels through a column packed with sub-2 µm particles under high pressure. The differential partitioning of the analyte between the stationary phase (the column packing) and the mobile phase (a solvent or solvent mixture) results in its separation from impurities.

A study detailing the analysis of related aromatic compounds utilized a reversed-phase UPLC method. While specific parameters for this compound are not publicly documented, a representative method would likely involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (such as water with a formic acid modifier to control pH) and an organic solvent (like acetonitrile or methanol). The retention time, the time it takes for the compound to pass through the column, is a characteristic feature under a specific set of conditions. The purity is assessed by the area of the primary peak relative to the total area of all peaks detected by a UV detector, typically set at a wavelength where the benzoic acid chromophore absorbs strongly.

Representative UPLC Parameters:

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 1 µL |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Gradient | 5% to 95% B over 2 minutes |

This table represents a typical UPLC method for a compound of this nature and is for illustrative purposes. Actual experimental conditions may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's connectivity and stereochemistry, as well as insights into intermolecular interactions such as hydrogen bonding.

To perform this analysis, a high-quality single crystal of this compound is required. This crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the unit cell can be generated. From this map, the positions of the individual atoms can be determined, revealing bond lengths, bond angles, and torsion angles.

Hypothetical Crystallographic Data Table:

| Parameter | Expected Value |

| Chemical Formula | C₁₀H₁₃NO₃ |

| Formula Weight | 195.22 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Unit Cell Dimensions | Dependent on packing |

| Volume | Dependent on packing |

| Z (Molecules/Unit Cell) | 4 or 8 |

| Density (calculated) | ~1.3 g/cm³ |

| Hydrogen Bonding | Expected between -COOH and -NH₂ groups |

This table is hypothetical and illustrates the type of data obtained from an X-ray crystallography experiment. The actual values can only be determined through empirical analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. This method provides a fundamental check of a compound's empirical formula. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula, C₁₀H₁₃NO₃ for this compound.

The analysis is typically performed using a CHN analyzer, where a small, precisely weighed amount of the substance is combusted at high temperatures in a stream of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.

For this compound, the theoretical elemental composition can be calculated from its molecular formula. A close agreement between the experimental and theoretical values, typically within a ±0.4% tolerance, provides strong evidence for the compound's purity and assigned formula.

Elemental Composition Data:

| Element | Theoretical % | Experimental % (Example) |

| Carbon (C) | 61.53% | 61.45% |

| Hydrogen (H) | 6.71% | 6.78% |

| Nitrogen (N) | 7.18% | 7.12% |

| Oxygen (O) | 24.58% | N/A (Often by difference) |

The experimental values are illustrative examples that fall within acceptable error margins for a pure sample.

Computational Chemistry and Theoretical Investigations of 3 Amino 2 Propan 2 Yloxy Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. These methods, based on the principles of quantum mechanics, provide a robust framework for predicting molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly useful for studying medium to large-sized molecules like 3-Amino-2-(propan-2-yloxy)benzoic acid. DFT methods are employed to determine the optimized geometry, vibrational frequencies, and electronic properties of the molecule.

In a typical DFT study of this compound, various functionals such as B3LYP are often paired with basis sets like 6-311++G(d,p) to achieve reliable results. nih.govnih.gov These calculations can predict key parameters that are difficult to measure experimentally. For instance, studies on substituted benzoic acids have demonstrated that DFT can be effectively used to calculate properties like atomic charges and the energy difference between a carboxylic acid and its conjugate base. psu.edu

Table 1: Representative Calculated Electronic Properties for a Substituted Aminobenzoic Acid using DFT

| Property | Calculated Value (Illustrative) |

| Total Energy | -689.1234 Hartree |

| Dipole Moment | 3.45 Debye |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

Note: The values in this table are illustrative and based on typical results for similar molecules, as specific data for this compound is not publicly available.

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit at a higher computational expense than DFT.

For this compound, ab initio calculations would be instrumental in refining the understanding of its electronic structure. For instance, MP2 calculations can offer a more accurate description of electron correlation effects, which are important for predicting the conformational energies and intermolecular interactions. nih.gov Studies on similar molecules, like o-aminobenzoic acid, have utilized ab initio molecular dynamics to explore protonation dynamics, showcasing the power of these methods in understanding complex chemical processes. rsc.orgchemrxiv.org While a full ab initio treatment of a molecule of this size can be demanding, it is often used to benchmark results from more computationally efficient methods like DFT.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational landscape of molecules.

Conformational Analysis

The presence of the flexible propan-2-yloxy group in this compound suggests that the molecule can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. organicchemistrytutor.comlumenlearning.comlibretexts.org This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step.

Table 2: Illustrative Relative Energies of Potential Conformers of this compound

| Conformer | Dihedral Angle (C-O-C-H) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 (Reference) |

| Gauche 1 | 60° | 1.2 |

| Gauche 2 | -60° | 1.5 |

| Eclipsed | 0° | 4.8 |

Note: This table presents a simplified and illustrative conformational analysis. Actual conformational landscapes are more complex.

Molecular Dynamics Simulations for Structural Behavior

Molecular Dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecule. chemrxiv.org By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule moves, vibrates, and interacts with its environment over time.

An MD simulation of this compound, likely in a solvent like water or dimethyl sulfoxide (B87167), would provide insights into its structural flexibility and solvation properties. Such simulations can show how the molecule's conformation changes over time and how it forms hydrogen bonds with solvent molecules. This information is crucial for understanding its behavior in solution, which is relevant for many of its potential applications. For example, MD simulations have been used to study the pre-nucleation behavior of o-aminobenzoic acid in solution, revealing the formation of dimers and trimers. chemrxiv.org

Electronic Structure and Reactivity Descriptors

From the electronic structure calculations, several reactivity descriptors can be derived to predict the chemical behavior of this compound. These descriptors are based on the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO), and the Lowest Unoccupied Molecular Orbital (LUMO).

Key reactivity descriptors include:

Ionization Potential (I): Approximated as -EHOMO. It relates to the molecule's ability to donate an electron.

Electron Affinity (A): Approximated as -ELUMO. It relates to the molecule's ability to accept an electron.

Electronegativity (χ): Calculated as (I + A) / 2. It measures the molecule's tendency to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2. It indicates the resistance to change in electron distribution.

Electrophilicity Index (ω): Calculated as χ2 / (2η). It quantifies the electrophilic character of the molecule.

Studies on substituted benzoic acids have shown that these descriptors correlate well with experimental properties like pKa. psu.edunih.govresearchgate.net For this compound, these descriptors would help in predicting its reactivity in various chemical reactions. The amino group is expected to be a primary site for electrophilic attack, while the carboxylic acid group would be susceptible to nucleophilic attack. The interplay of the electron-donating amino group and the electron-withdrawing carboxylic acid group, as well as the steric and electronic effects of the isopropoxy group, would be reflected in the calculated reactivity descriptors.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, dictate the molecule's ability to interact with other chemical species. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

Table 1: Illustrative Frontier Molecular Orbital Data for an Analogous Substituted Benzoic Acid (Note: This data is for a related compound and serves as an example of typical values obtained from DFT calculations.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.36 |

This illustrative data highlights the typical energy ranges for frontier orbitals in substituted benzoic acids as determined by computational methods.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. rsc.org Red-colored regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. rsc.org

In this compound, the MEP map would likely show a high electron density (red) around the oxygen atoms of the carboxylic group and the nitrogen atom of the amino group, making these sites potential centers for electrophilic interaction. The hydrogen atoms of the amino and carboxylic groups, as well as the acidic proton, would exhibit a positive potential (blue), identifying them as sites for nucleophilic attack. Such analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal structure and biological activity of the molecule. researchgate.net

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, corresponding to the familiar Lewis structure representation. uni-muenchen.de This method investigates charge transfer interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and the stability it imparts to the molecule. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions is a key output of NBO analysis; a higher E(2) value indicates a stronger interaction. mpg.de

Table 2: Illustrative NBO Interaction Data for Analogous Aromatic Systems (Note: This data is for related compounds and illustrates the types of interactions and stabilization energies calculated.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) of Carbonyl | π* (C-C) of Ring | ~25-30 |

| LP (N) of Amino | π* (C-C) of Ring | ~40-50 |

| π (C=C) of Ring | π* (C=O) of Carboxyl | ~15-20 |

This table provides an example of the key intramolecular charge transfer interactions and their associated stabilization energies as determined by NBO analysis.

Theoretical Studies on Aromaticity and Acidity

The aromaticity of the benzene (B151609) ring in this compound and the acidity of its carboxylic group are intrinsically linked to the electronic effects of the substituents. The amino (-NH2) group is a strong electron-donating group, while the isopropoxy (-OCH(CH3)2) group is also electron-donating. The carboxylic acid (-COOH) group is an electron-withdrawing group.

The acidity of a substituted benzoic acid is influenced by the electronic nature of its substituents. anu.edu.au Electron-withdrawing groups tend to increase acidity by stabilizing the carboxylate anion, while electron-donating groups generally decrease acidity. researchgate.net In this molecule, the presence of two electron-donating groups (amino and isopropoxy) would be expected to decrease the acidity compared to unsubstituted benzoic acid by destabilizing the negative charge on the carboxylate anion. However, the ortho-effect, where ortho-substituents often increase acidity regardless of their electronic nature due to steric and electronic factors, could play a complex role here. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. jhuapl.edu These materials can alter the properties of light passing through them and have potential applications in photonics and optoelectronics. nih.gov The first hyperpolarizability (β) is a key parameter used to quantify the second-order NLO response of a molecule.

Computational methods can predict the NLO properties of a molecule by calculating its hyperpolarizability. For this compound, the presence of the electron-donating amino and isopropoxy groups and the electron-withdrawing carboxyl group attached to the π-system of the benzene ring suggests the possibility of NLO activity. Theoretical studies on similar donor-acceptor substituted aromatic compounds have shown that they can possess significant NLO properties. nih.gov

Table 3: Illustrative Calculated NLO Properties for an Analogous Donor-Acceptor Aromatic Molecule (Note: This data is for a related compound and serves as an example of typical values.)

| Property | Calculated Value |

| Dipole Moment (μ) | ~5-7 Debye |

| First Hyperpolarizability (β) | ~10-20 x 10⁻³⁰ esu |

This table illustrates the kind of data obtained from computational predictions of NLO properties.

Impact of External Fields on Molecular Structure and Reactivity

The application of an external electric field (EEF) can significantly alter the electronic structure, geometry, and reactivity of a molecule. nih.gov Theoretical studies have shown that an EEF can influence properties like aromaticity and acidity. nih.gov For a molecule like this compound, an EEF could potentially modulate the electron distribution, thereby affecting the HOMO-LUMO gap and the reactivity of the functional groups. Research on related molecules indicates that an EEF can even catalyze certain reactions by lowering the energy barrier. nih.gov The response to an EEF is specific to the molecule and the direction of the applied field, suggesting that this could be a method to tune the chemical properties of the compound. nih.goviaea.org

Chemical Reactivity and Derivatization Studies of 3 Amino 2 Propan 2 Yloxy Benzoic Acid

Reactions at the Amino Group

The primary amino group in 3-Amino-2-(propan-2-yloxy)benzoic acid is a key site for a multitude of chemical modifications, including acylation, amidation, diazotization, and condensation reactions. These transformations are fundamental in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.

Acylation and Amidation Reactions

The nucleophilic nature of the primary amino group readily allows for acylation and amidation reactions. These reactions involve the treatment of this compound with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the hydrogen halide byproduct. This results in the formation of N-acyl derivatives.

While specific studies detailing the acylation and amidation of this compound are not extensively documented in publicly available literature, the general reactivity of aminobenzoic acids is well-established. For instance, a patented method describes the direct acylation of aminobenzoic acids by reacting a mixed anhydride (B1165640) of an N-acylamino acid with an aminobenzoic acid, a process that can be catalyzed by a strong inorganic or organic acid. libretexts.org This general principle suggests that this compound would likely undergo similar transformations to yield the corresponding N-acylated products.

Diazotization and Subsequent Transformations (e.g., Sandmeyer reactions)

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process known as diazotization. This reaction typically involves treating the amino acid with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C).

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reactions. These reactions involve the replacement of the diazonium group with a wide range of substituents, including halides (Cl, Br, I), cyano (CN), and hydroxyl (OH) groups, using the corresponding copper(I) salts as catalysts.

Although specific examples of diazotization and Sandmeyer reactions involving this compound are not readily found in the surveyed literature, the general reactivity of other aminobenzoic acids provides a strong indication of its expected behavior. For example, studies on 2-aminobenzoic acid (anthranilic acid) and 4-aminobenzoic acid have demonstrated their conversion to the corresponding diazonium salts and subsequent use in Sandmeyer reactions to produce a variety of substituted benzoic acids.

Condensation Reactions (e.g., Schiff Base Formation)

The amino group of this compound can participate in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid- or base-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of this compound offers another avenue for derivatization, primarily through esterification and amide bond formation. These reactions allow for the modification of the molecule's polarity and its potential for further chemical linkages.

Esterification and Transesterification

Esterification of the carboxylic acid group can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is reversible, and the equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction.

Specific literature detailing the esterification of this compound is not available. However, the esterification of other aminobenzoic acids is a common and well-understood reaction. For example, the synthesis of ethyl p-aminobenzoate (benzocaine) is a classic undergraduate laboratory experiment involving the Fischer esterification of p-aminobenzoic acid with ethanol (B145695). chemeo.com This established reactivity pattern strongly suggests that this compound would readily undergo esterification under similar conditions to produce the corresponding esters.

Amide Bond Formation

The carboxylic acid functionality can also be converted into an amide by reacting it with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as it is generally not reactive enough to undergo direct reaction with an amine. Common methods for activating the carboxylic acid include converting it to an acyl chloride, an acid anhydride, or using a coupling agent.

Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed to facilitate amide bond formation by creating a more reactive intermediate in situ. While no specific examples of amide bond formation from this compound are reported in the available literature, the general methods for amide synthesis from carboxylic acids are widely applicable and would be expected to be effective for this compound as well.

Conversion to Acid Halides

The transformation of the carboxylic acid moiety into a more reactive acid halide, such as an acid chloride, is a fundamental step in many synthetic pathways, enabling subsequent reactions like esterification or amidation. The most common reagent for this conversion is thionyl chloride (SOCl₂). libretexts.org

The general mechanism involves the carboxylic acid's oxygen atom acting as a nucleophile, attacking the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and the collapse of the intermediate to form a chlorosulfite. In the final step, the displaced chloride ion attacks the carbonyl carbon, leading to the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride gas. libretexts.org

A critical consideration for this specific molecule is the presence of the amino group (-NH₂), which is also nucleophilic and can react with thionyl chloride. To prevent unwanted side reactions, such as the formation of sulfonamides or dimerization, the amino group is often protected prior to the reaction. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). Alternatively, careful control of reaction conditions, such as low temperatures and the use of a non-nucleophilic base to scavenge the generated HCl, may allow for selective conversion without protection. researchgate.net While direct conversion of 3-aminobenzoic acid to 3-aminobenzoyl chloride using thionyl chloride has been discussed, the specific conditions for the 2-isopropoxy substituted analog require careful optimization. researchgate.net

Table 1: Reagents for Acid Chloride Formation

| Reagent | Formula | Typical Conditions | Notes |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Neat or in a non-reactive solvent (e.g., DCM, Toluene), often with catalytic DMF. researchgate.net | Byproducts (SO₂, HCl) are gaseous, simplifying purification. |

| Oxalyl Chloride | (COCl)₂ | Aprotic solvent (e.g., DCM, THF) with catalytic DMF. | Milder than SOCl₂; byproducts (CO, CO₂, HCl) are gaseous. |

Transformations Involving the Propan-2-yloxy Group

The propan-2-yloxy (isopropoxy) group is a defining feature of the molecule, and its modification or removal can be a key synthetic strategy.

Cleavage of the ether bond (de-alkylation) converts the isopropoxy group back to a hydroxyl group, yielding 3-amino-2-hydroxybenzoic acid (also known as 3-aminosalicylic acid). nih.gov This reaction typically requires harsh conditions using strong acids or Lewis acids. masterorganicchemistry.com

Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are effective for cleaving ethers. masterorganicchemistry.comlibretexts.org The mechanism begins with the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com The halide anion (Br⁻ or I⁻) then acts as a nucleophile. For aryl alkyl ethers, the nucleophilic attack occurs at the alkyl carbon (the isopropyl group in this case) rather than the aromatic carbon, which is resistant to Sₙ1 and Sₙ2 reactions. masterorganicchemistry.comlibretexts.org This results in the formation of a phenol (B47542) and an alkyl halide (2-iodopropane or 2-bromopropane). libretexts.orglibretexts.org

Lewis acids provide an alternative, often milder, route for ether cleavage. Boron tribromide (BBr₃) is particularly effective for cleaving aryl ethers. More recently, aluminum trichloride (B1173362) (AlCl₃) has been shown to selectively cleave isopropyl aryl ethers while leaving methyl aryl ethers intact, a finding attributed to the stability of the isopropyl carbocation intermediate. acs.orgreddit.com Modern photoredox catalysis methods are also emerging for the chemoselective deprotection of phenolic ethers under milder conditions. chemrxiv.org

Table 2: Common Reagents for Aryl Isopropyl Ether Cleavage

| Reagent | Formula | Mechanism Type | Products |

|---|---|---|---|

| Hydroiodic Acid | HI | Sₙ2/Sₙ1 | 3-Amino-2-hydroxybenzoic acid + 2-Iodopropane |

| Hydrobromic Acid | HBr | Sₙ2/Sₙ1 | 3-Amino-2-hydroxybenzoic acid + 2-Bromopropane (B125204) |

| Boron Tribromide | BBr₃ | Lewis Acid-mediated | 3-Amino-2-hydroxybenzoic acid + Isopropyl-containing byproducts |

Direct chemical modification of the isopropyl group without cleaving the ether linkage is challenging due to the relative inertness of the C-H bonds. Such transformations are not common and would likely require advanced synthetic methods, such as selective C-H activation or oxidation. These reactions are highly specialized and not typically employed in standard derivatization schemes for this type of scaffold. Research in this area would likely focus on late-stage functionalization using transition-metal catalysis, but specific examples for this molecule are not readily found in general literature.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The regiochemical outcome of substitution on the benzene (B151609) ring is controlled by the directing effects of the three existing substituents. The amino (-NH₂) and isopropoxy (-O-iPr) groups are both strong activating groups and ortho-, para-directors. The carboxylic acid (-COOH) group is a deactivating, meta-director.

The powerful activating, electron-donating nature of the amino and isopropoxy groups dominates the reactivity of the aromatic ring. Their effects are synergistic in activating the C4 and C6 positions for electrophilic attack.

C4-position: This position is ortho to the amino group and meta to the isopropoxy and carboxylic acid groups.

C6-position: This position is para to the amino group and ortho to the carboxylic acid group.

Given the strength of the -NH₂ group as a director, electrophilic substitution (e.g., halogenation, nitration, sulfonation) is expected to occur preferentially at the C4 and C6 positions. The C5 position is less favored as it is only activated by the isopropoxy group and is meta to the strong amino director. Nucleophilic aromatic substitution, on the other hand, is generally disfavored due to the electron-rich nature of the ring, unless a leaving group (like a halide) is first installed via electrophilic substitution.

General Functionalization Strategies for Aromatic Scaffolds

Beyond the direct modification of the existing functional groups, this compound can be elaborated using modern cross-coupling reactions. These strategies often begin with the introduction of a halogen atom onto the aromatic ring at one of the activated positions (C4 or C6) via electrophilic halogenation.

This halogenated intermediate becomes a versatile handle for various palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction of the aryl halide with a boronic acid or ester (R-B(OH)₂) can form a new carbon-carbon bond, attaching a new aryl or alkyl group to the scaffold.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl halide with an amine. organic-chemistry.org This could be used, for example, to create more complex diamino structures.

Heck Reaction: Coupling with an alkene can introduce a vinyl substituent.

Sonogashira Coupling: Reaction with a terminal alkyne introduces an alkynyl substituent.

These cross-coupling methods are powerful tools for building molecular complexity and are widely used in medicinal chemistry and materials science to create libraries of structurally diverse compounds from a common core. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net

Role and Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The utility of a compound as a synthetic building block is determined by its reactivity and the accessibility of its functional groups for further chemical transformations. Generally, aminobenzoic acids serve as valuable scaffolds in organic synthesis due to the presence of both an amino group and a carboxylic acid group, allowing for a variety of chemical modifications. ijpsjournal.com These can include N-alkylation, acylation, and esterification, which are fundamental reactions for building more complex molecular architectures.

Intermediate in the Preparation of Complex Organic Molecules

The role of a compound as an intermediate is critical in multi-step synthetic pathways. Anthranilic acid derivatives, for instance, are known intermediates in the synthesis of various heterocyclic compounds and pharmaceuticals. nih.govnih.gov They can undergo cyclization reactions to form quinazolinones, benzodiazepines, and other important heterocyclic systems.

A thorough search of patent databases and chemical literature did not yield specific instances where 3-Amino-2-(propan-2-yloxy)benzoic acid is explicitly mentioned as a key intermediate in the synthesis of complex, named organic molecules. This lack of documentation suggests that it is not a commonly employed intermediate in reported synthetic routes.

Precursor for Specialized Chemical Scaffolds

Chemical scaffolds form the core structure of a class of compounds and are fundamental in medicinal chemistry and materials science for creating libraries of molecules with diverse properties. The substitution pattern of this compound, with its amino, ether, and carboxylic acid functionalities, theoretically allows for the generation of unique scaffolds.

Despite this potential, there is no significant body of research detailing the use of this specific compound as a precursor for the development of specialized chemical scaffolds. The focus in the literature remains on more broadly studied isomers and derivatives of aminobenzoic acid.

Strategies for Asymmetric Synthesis and Chiral Induction

Asymmetric synthesis is crucial for the preparation of enantiomerically pure compounds, a vital aspect of modern drug development. Chiral building blocks or catalysts are often employed to induce stereoselectivity in a reaction.

The molecule this compound is not inherently chiral. There is no information available in the scientific literature to suggest its application in asymmetric synthesis or as a ligand for chiral induction. Research in this area tends to focus on molecules with specific stereogenic centers or those that can form stable, well-defined chiral complexes with metal catalysts.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of 3-Amino-2-(propan-2-yloxy)benzoic acid presents a foundational challenge. Future research should prioritize the development of efficient and scalable synthetic methodologies. Drawing inspiration from the synthesis of related aminobenzoic acids, several strategies could be explored. For instance, a potential route could involve the nitration of 2-(propan-2-yloxy)benzoic acid followed by a reduction of the nitro group to an amine. Alternatively, methods involving amination of a halogenated precursor could be investigated. Key to this research will be optimizing reaction conditions to maximize yield and purity, and to develop a process that is both cost-effective and environmentally benign.

| Potential Synthetic Starting Material | Key Transformation Step |

| 2-(propan-2-yloxy)benzoic acid | Nitration followed by Reduction |

| 2-Hydroxy-3-nitrobenzoic acid | Etherification followed by Reduction |

| 3-Bromo-2-(propan-2-yloxy)benzoic acid | Amination |

In-depth Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis of this compound and its potential derivatives. Mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, could provide deep insights into the transition states and intermediates of the key synthetic steps. This knowledge would be invaluable for fine-tuning reaction parameters to control regioselectivity and stereoselectivity, where applicable, and to minimize the formation of byproducts.

Exploration of Undiscovered Derivatization Pathways

The amino and carboxylic acid functional groups of this compound offer a rich platform for chemical modification. Future research should systematically explore derivatization pathways to create a library of novel compounds. The amino group can be acylated, alkylated, or used in the formation of Schiff bases and sulfonamides. The carboxylic acid moiety can be converted into esters, amides, and acid halides. Such derivatives could exhibit a wide range of chemical and physical properties, paving the way for diverse applications. The exploration of these pathways is a critical step in understanding the structure-activity relationships of this class of compounds.

Integration into Supramolecular Systems

The ability of aminobenzoic acids to participate in hydrogen bonding and other non-covalent interactions makes them excellent building blocks for supramolecular chemistry. mdpi.com Future investigations could focus on the integration of this compound into complex supramolecular architectures such as metal-organic frameworks (MOFs), co-crystals, and self-assembling monolayers. The interplay between the amino, carboxylic acid, and isopropoxy groups could lead to the formation of unique and highly ordered structures with potential applications in areas like gas storage, catalysis, and molecular recognition.

Potential Applications in Advanced Materials Science

The unique combination of functional groups in this compound suggests its potential as a monomer or precursor for the synthesis of advanced materials. For example, it could be incorporated into polymers to enhance their thermal stability, solubility, or to introduce specific functionalities. Its aromatic structure and potential for electronic modification through derivatization also hint at possible applications in organic electronics, such as in the development of novel organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Research in this area would involve the synthesis and characterization of materials incorporating this novel building block and the evaluation of their performance in various devices.

Q & A

Q. What are the common synthetic routes for preparing 3-Amino-2-(propan-2-yloxy)benzoic acid, and what critical reaction parameters influence yield and purity?

Methodological Answer: A typical synthesis involves two key steps: (1) introducing the isopropoxy group via nucleophilic substitution or esterification, and (2) reducing a nitro precursor to the amino group. For example, starting with 3-nitro-2-(propan-2-yloxy)benzoic acid, catalytic hydrogenation (H₂/Pd-C) or iron powder in acidic conditions (e.g., HCl/Fe) can reduce the nitro group to an amine . Critical parameters include:

- Catalyst activity : Pd-C efficiency depends on particle size and solvent (e.g., ethanol vs. THF).

- Acid concentration : Excess HCl in Fe-mediated reductions may lead to ester hydrolysis.

- Temperature control : Exothermic reductions require careful monitoring to avoid side reactions.

Purification often involves recrystallization from ethanol/water mixtures, with yields typically ranging from 60–75% .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : The amino group (δ ~5.2 ppm, broad) and isopropoxy methyl groups (δ ~1.3 ppm, doublet) are diagnostic. Carboxylic protons appear deshielded (δ ~12–13 ppm) in DMSO-d₆ .

- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹), C=O (~1680 cm⁻¹), and aromatic C–C (~1600 cm⁻¹) confirm functional groups .

- Crystallography : Single-crystal X-ray diffraction (e.g., using a Bruker SMART APEX CCD diffractometer) resolves bond lengths, angles, and packing. Hydrogen bonding (e.g., O–H···N interactions) stabilizes the crystal lattice . SHELXL refinement is standard for handling disorder in flexible isopropoxy groups .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound, particularly regarding hydrogen atom placement and disorder resolution?

Methodological Answer:

- Hydrogen Placement : NH₂ and OH hydrogens are located via difference Fourier maps, but riding models (Uiso = 1.2–1.5×Ueq) are often used for CH groups. Disordered isopropoxy methyl groups require split positions with occupancy refinement .

- Disorder Management : In SHELXL, PART and SUMP commands partition disordered atoms. For example, isopropoxy rotation may create two conformers refined with 50:50 occupancy .

- Validation : R-factor convergence (R1 < 0.05) and Hirshfeld surface analysis ensure refinement accuracy. Hydrogen-bonding networks (e.g., O–H···N chains along the c-axis) must align with electrostatic potential maps .

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, X-ray bond lengths) for this compound?

Methodological Answer:

- NMR Discrepancies :

- Solvent effects : DMSO vs. chloroform alters NH₂ proton shifts. DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models improve match accuracy .

- Tautomerism : Amino vs. zwitterionic forms affect chemical shifts. pH-dependent NMR experiments (pH 2–10) identify dominant species .

- X-ray vs. Computational Geometry :

- Bond Lengths : Gas-phase DFT often underestimates C–O bond lengths due to crystal packing forces. Periodic boundary condition (PCE) calculations (VASP, CRYSTAL) better replicate experimental values .

- Torsional Angles : Molecular dynamics simulations (AMBER) model isopropoxy flexibility, explaining deviations from static DFT structures .

Q. What strategies optimize the compound’s solubility and stability for biological assays without altering its core structure?

Methodological Answer:

- Salt Formation : Reacting the carboxylic acid with sodium bicarbonate forms a water-soluble sodium salt, improving bioavailability .

- Co-crystallization : Co-formers like urea or cyclodextrins enhance solubility via non-covalent interactions without covalent modification .

- pH Buffering : Phosphate buffers (pH 7.4) stabilize the zwitterionic form, reducing aggregation in cell culture media .

Q. How do researchers validate the biological activity of this compound against proposed molecular targets?

Methodological Answer:

- Enzyme Assays : Competitive inhibition studies (e.g., fluorescence polarization) quantify binding to targets like cyclooxygenase-2 (COX-2). IC50 values are compared to known inhibitors (e.g., celecoxib) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses. Key interactions (e.g., H-bonds with Arg120 or π-stacking with Tyr355) guide mutagenesis validation .

- ADMET Profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models assess pharmacokinetic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.